![molecular formula C15H20Cl2O3 B162604 Heptyl 2,4-dichlorophenoxyacetate CAS No. 1917-96-0](/img/structure/B162604.png)
Heptyl 2,4-dichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 2,4-dichlorophenoxyacetate (HDA) is a chemical compound that has been extensively studied for its potential use in scientific research. HDA is a derivative of phenoxyacetic acid and is commonly used as a herbicide. However, its unique chemical properties make it an ideal candidate for scientific research applications.
Wirkmechanismus
Heptyl 2,4-dichlorophenoxyacetate is thought to exert its effects by inhibiting the activity of certain enzymes, such as peroxidases and laccases. This inhibition can lead to changes in the cellular metabolism of the affected organism, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that Heptyl 2,4-dichlorophenoxyacetate can have a range of biochemical and physiological effects, including changes in gene expression, alterations in cellular metabolism, and changes in the growth and development of certain organisms. Heptyl 2,4-dichlorophenoxyacetate has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Heptyl 2,4-dichlorophenoxyacetate in scientific research is its unique chemical properties. Heptyl 2,4-dichlorophenoxyacetate is a stable compound that is easily synthesized and purified, making it an ideal candidate for use in laboratory experiments. However, one limitation of using Heptyl 2,4-dichlorophenoxyacetate is its potential toxicity. Studies have shown that Heptyl 2,4-dichlorophenoxyacetate can be toxic to certain organisms, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving Heptyl 2,4-dichlorophenoxyacetate. One potential area of investigation is the development of new antibiotics based on the antimicrobial properties of Heptyl 2,4-dichlorophenoxyacetate. Another area of research could focus on the use of Heptyl 2,4-dichlorophenoxyacetate as a tool for studying the metabolism of phenoxyacetic acid derivatives in mammals. Additionally, further studies could be conducted to investigate the potential toxicity of Heptyl 2,4-dichlorophenoxyacetate and its effects on various organisms.
Synthesemethoden
The synthesis of Heptyl 2,4-dichlorophenoxyacetate involves the reaction of heptyl alcohol with 2,4-dichlorophenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Heptyl 2,4-dichlorophenoxyacetate has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a substrate for the synthesis of novel compounds. Heptyl 2,4-dichlorophenoxyacetate has also been used as a model compound for studying the metabolism of phenoxyacetic acid derivatives in mammals.
Eigenschaften
CAS-Nummer |
1917-96-0 |
---|---|
Molekularformel |
C15H20Cl2O3 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
heptyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H20Cl2O3/c1-2-3-4-5-6-9-19-15(18)11-20-14-8-7-12(16)10-13(14)17/h7-8,10H,2-6,9,11H2,1H3 |
InChI-Schlüssel |
HZQJGWTYZAWPLJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Andere CAS-Nummern |
1917-96-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.